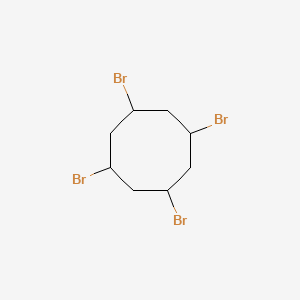
1,3,5,7-Tetrabromocyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetrabromocyclooctane is a brominated organic compound with the molecular formula C8H12Br4 It is a derivative of cyclooctane, where four bromine atoms are substituted at the 1, 3, 5, and 7 positions
Vorbereitungsmethoden
1,3,5,7-Tetrabromocyclooctane can be synthesized through the bromination of cyclooctane. The reaction typically involves the addition of bromine (Br2) to cyclooctane in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve continuous flow reactors where bromine is added to cyclooctane in a controlled manner to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and high-performance liquid chromatography (HPLC), can further enhance the purity of the final product .
Analyse Chemischer Reaktionen
1,3,5,7-Tetrabromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of hydroxylated or aminated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclooctane or partially brominated cyclooctane derivatives.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize this compound to form cyclooctane derivatives with functional groups like ketones or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetrabromocyclooctane has several scientific research applications, including:
Flame Retardants: Due to its bromine content, this compound is used as a flame retardant in various materials, including textiles, plastics, and paints.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Environmental Studies: Research on the environmental impact and degradation pathways of brominated compounds, including this compound, is ongoing to understand their persistence and potential effects on ecosystems.
Wirkmechanismus
The mechanism by which 1,3,5,7-tetrabromocyclooctane exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These bromine radicals react with free radicals generated during the combustion process, thereby interrupting the chain reactions that sustain the fire. This results in a reduction of the overall heat release and slows down the combustion process .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetrabromocyclooctane can be compared with other brominated flame retardants, such as:
1,2,5,6-Tetrabromocyclooctane: Another brominated derivative of cyclooctane, which is also used as a flame retardant.
Hexabromocyclododecane (HBCD): A widely used brominated flame retardant with a different cyclic structure.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
31454-48-5 |
|---|---|
Molekularformel |
C8H12Br4 |
Molekulargewicht |
427.80 g/mol |
IUPAC-Name |
1,3,5,7-tetrabromocyclooctane |
InChI |
InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2 |
InChI-Schlüssel |
RTLBBTQCDMYRRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(CC(CC1Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


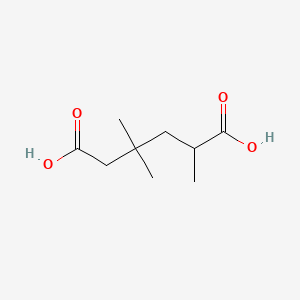

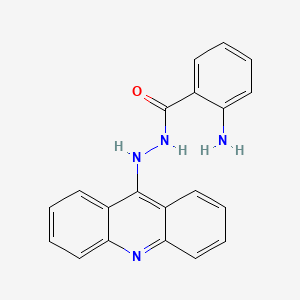
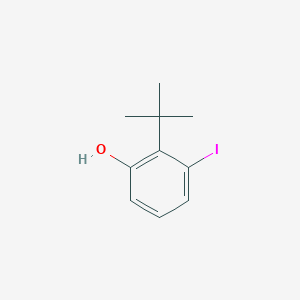
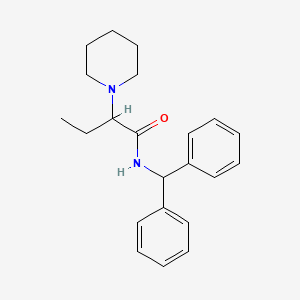
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
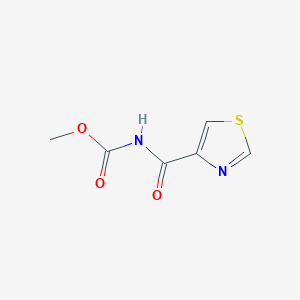
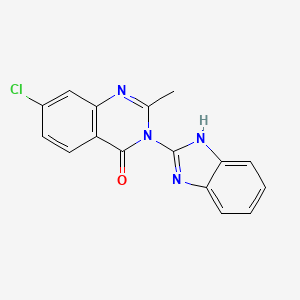
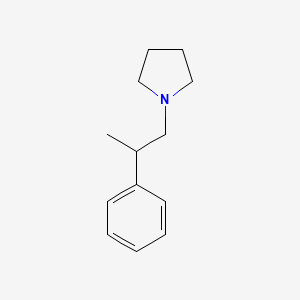

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)
